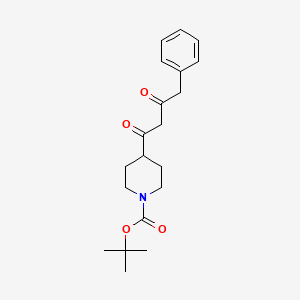

Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate

Overview

Description

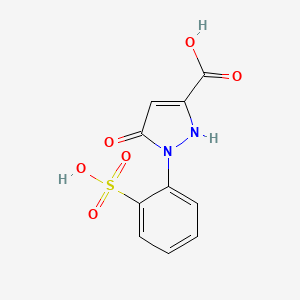

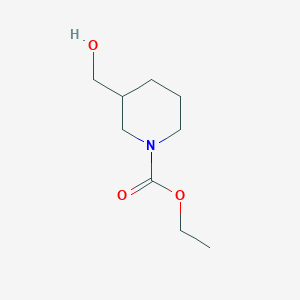

Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.241. It is used for proteomics research1.

Synthesis Analysis

Piperidones, which include Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates2. Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives2.Molecular Structure Analysis

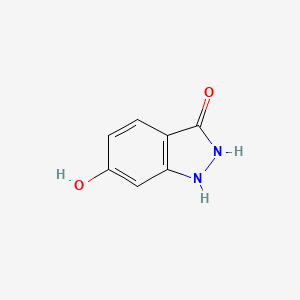

The molecular structure of Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate consists of a piperidine ring with a hydroxymethyl group at the 3rd position and a carboxylate group at the 1st position1.

Chemical Reactions Analysis

The specific chemical reactions involving Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate are not explicitly mentioned in the search results. However, piperidones, including Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate, have been bio-assayed for their varied activity2.Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate are as follows1:- Molecular Weight: 187.24

- Melting Point: 69.42° C (Predicted)

- Boiling Point: ~290.2° C at 760 mmHg (Predicted)

- Density: ~1.1 g/cm 3 (Predicted)

- Refractive Index: n 20D 1.48 (Predicted)

Scientific Research Applications

-

Pharmaceutical Industry

- Piperidines play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .

- For example, 1-Benzylpyrrolidine-3-amine derivatives with piperidine groups expressed both antiaggregatory and antioxidant effects .

- The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

-

Drug Design

-

Synthesis of Biologically Active Piperidines

-

Chemoselective Piperidine Synthesis

- Usuki et al. proposed an interesting example of functionalized chemoselective piperidine synthesis combining multiple stages in one .

- This could potentially involve “Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate”, although the specific details would depend on the reaction conditions and the other reactants involved .

-

Anticancer Activity

- Arumugam et al. synthesized spirooxindolopyrrolidine-embedded piperidinone 1 with potential anticancer activity through three-component 1,3-dipolar cycloaddition and subsequent enamine reaction .

- The resulting product showed slightly better cytotoxicity and apoptosis induction in the FaDu hypopharyngeal tumor cells model than the reference drug .

- While this specific study did not involve “Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate”, it does suggest potential anticancer applications for piperidine derivatives .

-

Proteomics Research

- “Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate” is a product for proteomics research .

- Proteomics is the large-scale study of proteins, particularly their structures and functions .

- This compound could potentially be used in various ways in this field, although the specific applications would depend on the nature of the research being conducted .

Safety And Hazards

The specific safety and hazards information for Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate is not available in the search results. However, it is important to handle all chemical compounds with care and use appropriate safety measures.

Future Directions

The future directions of Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate are not explicitly mentioned in the search results. However, given its use in proteomics research1 and the synthesis of various inhibitors3, it is likely to continue to be an area of interest in biochemical research.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.

properties

IUPAC Name |

ethyl 3-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-2-13-9(12)10-5-3-4-8(6-10)7-11/h8,11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJAMSCPMLHBPSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCCC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598234 | |

| Record name | Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate | |

CAS RN |

214548-40-0 | |

| Record name | Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(piperazin-1-yl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1611979.png)

![7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1611983.png)

![2-Bromo-6-[(oxolan-3-yl)oxy]pyridine](/img/structure/B1611991.png)